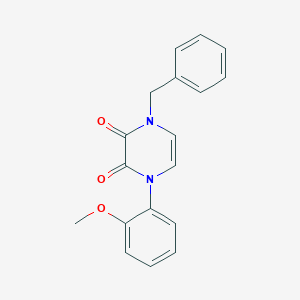

1-benzyl-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione is a useful research compound. Its molecular formula is C18H16N2O3 and its molecular weight is 308.337. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Green Chemistry in Heterocyclic Synthesis

L-Proline-catalysed Synthesis of Complex Heterocyclic Ortho-quinones : Utilizing an environmentally friendly "on water" protocol, L-proline catalyzes the synthesis of structurally complex heterocyclic ortho-quinones. This method emphasizes high atom economy, generating multiple bonds and rings in a single operation while offering advantages such as short reaction time, excellent yield, and easy work-up without the need for extraction and chromatographic purification steps (S. Rajesh et al., 2011).

Catalysis and Synthesis Techniques

Caffeine as a Homogeneous Catalyst : A novel one-pot, two-step synthesis method using caffeine as a catalyst demonstrates the rapid and green synthesis of functionalized benzo[a]pyrano[2,3-c]phenazine derivatives. This method is celebrated for its operational simplicity, short reaction times, and environmental friendliness, yielding products in excellent conditions (A. Abadi et al., 2016).

Novel Heterocyclic Compounds Synthesis

Synthesis of Fluorescent Benzo[a]pyrano[2,3-c]Phenazine : An efficient route to novel fluorescent benzo[a]pyrano[2,3-c]phenazine frameworks has been developed. This involves a one-pot, four-component reaction, showcasing the potential for creating materials with unique photophysical properties. The mild conditions, good yields, and short reaction time highlight the method's efficiency (P. Saluja et al., 2014).

Ionic Liquid Catalysis

Ionic Liquid Catalyzed Synthesis : Demonstrating an environmentally benign approach, the synthesis of functionalized benzo[a]pyrano[2,3-c]phenazine derivatives is catalyzed by basic ionic liquids. This method offers a practical alternative to traditional syntheses, providing operational simplicity, high yields, and the reuse of catalysts, aligning with the principles of green chemistry (H. Shaterian et al., 2013).

Microwave-Assisted Synthesis

Microwave-Assisted Multicomponent Reactions : A microwave-assisted multicomponent reaction facilitates the synthesis of highly functionalized benzo[a]pyrano[2,3-c]phenazine derivatives. This method avoids time-consuming syntheses and purifications, suggesting applications in combinatorial chemistry for creating biologically active compounds (Shu‐Liang Wang et al., 2011).

Properties

IUPAC Name |

1-benzyl-4-(2-methoxyphenyl)pyrazine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-23-16-10-6-5-9-15(16)20-12-11-19(17(21)18(20)22)13-14-7-3-2-4-8-14/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHAOFFSHICDJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-dichloro-N-[cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]pyridine-2-carboxamide](/img/structure/B2735032.png)

![1-[(4-Bromophenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B2735033.png)

![4-Tert-butyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2735044.png)

![4-(dimethylsulfamoyl)-N-[5-[[4-(dimethylsulfamoyl)benzoyl]amino]naphthalen-1-yl]benzamide](/img/structure/B2735045.png)